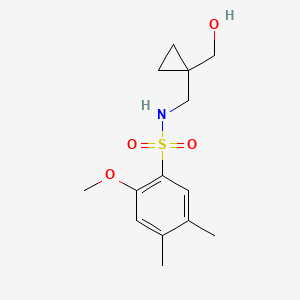

N-((1-(羟甲基)环丙基)甲基)-2-甲氧基-4,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

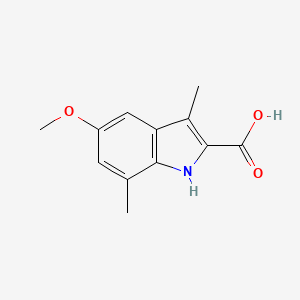

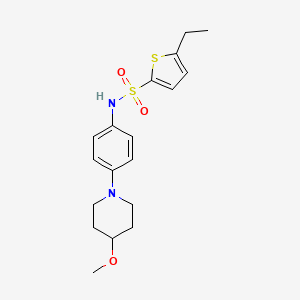

The compound "N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many therapeutic agents, and modifications to this core structure can lead to compounds with a variety of biological properties, including enzyme inhibition and anticancer activity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride to form the parent sulfonamide, which can then be further modified by reacting with different alkyl or aralkyl halides . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was achieved by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This parent molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . The synthesis of other sulfonamide derivatives follows a similar pattern, with the introduction of different functional groups to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups . The introduction of these substituents can significantly affect the compound's binding affinity to biological targets, as well as its overall pharmacological properties . Crystallographic studies have shown that the supramolecular architecture of these compounds can be influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O, leading to the formation of two-dimensional or three-dimensional structures .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. For instance, ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds can yield a variety of products, including carbinols, imines, amides, and acids . These reactions demonstrate the versatility of the sulfonamide group in organic synthesis and its potential for generating diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the water solubility of these compounds can be quite low, necessitating the use of formulations for in vivo applications . The introduction of specific substituents can enhance the pharmacological properties of these compounds, such as increasing their selectivity for certain biological targets or improving their oral bioavailability . Spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, as well as elemental analysis, are used to characterize these compounds and confirm their structures .

科学研究应用

光动力疗法应用

- 癌症治疗光敏剂: 取代了席夫碱基团的磺酰胺衍生物已作为光动力疗法中的光敏剂显示出有希望的特性。它们表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为癌症治疗的潜在 II 型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020)。

分子结构和计算研究

- 结构表征: 新合成的磺酰胺分子的结构已使用各种光谱工具表征,提供了对其分子结构和在药物设计和其他研究领域的潜在应用的见解 (Murthy 等人,2018)。

酶抑制和治疗应用

- 酶抑制活性: 已合成新型磺酰胺衍生物并测试了它们的抗 HIV 和抗真菌活性。这些研究有助于开发针对特定酶或受体的新的治疗剂 (Zareef 等人,2007)。

电化学和药代动力学研究

- 电化学行为: 研究质子介质中不对称的 4-(邻硝基苯基)-1,4-二氢吡啶的电化学行为对开发新的电化学方法和了解相关化合物的作用机制具有重要意义 (David 等人,1995)。

化学合成和药物设计

- 苯腈的合成: 磺酰胺衍生物已被用作苯腈合成中的亲电氰化试剂,突出了它们在有机合成和药物发现过程中的用途 (Anbarasan、Neumann 和 Beller,2011)。

属性

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRRLIWIMKNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)